METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE
Description
Methyl 2-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-amido}benzoate is a heterocyclic compound featuring a fused imidazothiazole core substituted with a phenyl group at position 6, a methyl group at position 3, and a benzoate ester linked via an amide group at position 2. The amide and ester functionalities may enhance solubility and reactivity, making it a candidate for further derivatization or biological screening.
Properties
IUPAC Name |
methyl 2-[(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-18(19(25)22-16-11-7-6-10-15(16)20(26)27-2)28-21-23-17(12-24(13)21)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCDLRUQOJZZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE typically involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux in phosphorus oxychloride (POCl3). This reaction produces 5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine, which is then combined with α-bromo-4-substituted acetophenone compounds through a cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOH in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of METHYL 2-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO}BENZOATE involves its interaction with molecular targets such as tyrosine kinase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby preventing the phosphorylation of downstream signaling proteins. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Research Findings and Limitations
- : Highlights the role of N,O-bidentate directing groups in metal-catalyzed reactions, suggesting the target compound’s amide could similarly direct C–H activation .
- : Demonstrates the versatility of PPA in synthesizing fused heterocycles, supporting plausible routes for the target compound .
- Limitations : Direct data on the target compound are absent; comparisons rely on structural analogs. Experimental studies (e.g., NMR, X-ray crystallography) are required to confirm properties.
Biological Activity
Methyl 2-{3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-amido}benzoate is a compound that belongs to the imidazo[2,1-b]thiazole family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the preparation of the imidazo[2,1-b]thiazole core followed by the introduction of the benzoate moiety. The overall yield and purity of the synthesized compound are critical for its biological evaluation.
Anticancer Properties
This compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have demonstrated significant antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines such as SUIT-2 and Panc-1. For instance:
- IC50 Values : Compounds derived from imidazo[2,1-b]thiazole scaffolds exhibited IC50 values ranging from 5.11 to 10.8 µM across different PDAC models, indicating potent cytotoxic effects .
- Mechanism of Action : The compound's mechanism is believed to involve the inhibition of key cellular pathways that promote cancer cell survival and proliferation. Notably, it has been shown to significantly inhibit cell migration in scratch wound-healing assays .
Enzyme Inhibition
Another aspect of the biological activity of this compound is its potential as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition : Recent studies have indicated that derivatives of imidazo[2,1-b]thiazoles can inhibit carbonic anhydrase (CA) isoforms associated with tumor growth. The inhibition profile suggests that while some compounds exhibit high selectivity for tumor-associated isoforms (hCA IX), others do not significantly affect cytosolic isoforms .
Case Studies
Several research studies have documented the efficacy of imidazo[2,1-b]thiazole derivatives in preclinical settings:
- Study on Pancreatic Cancer :
- Inhibition Studies :
Table 1: Summary of Biological Activities
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9c | SUIT-2 | 5.11 | Inhibition of proliferation |
| 9l | Panc-1 | 10.8 | Inhibition of migration |
| 9e | Capan-1 | Active | Induces apoptosis |
| Methyl Compound | Various | Varies | Enzyme inhibition (CA/DHFR) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
